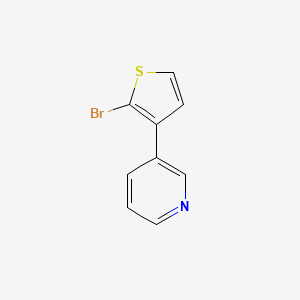

3-(2-Bromothiophen-3-yl)pyridine

CAS No.: 166450-79-9

Cat. No.: VC4736233

Molecular Formula: C9H6BrNS

Molecular Weight: 240.12

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 166450-79-9 |

|---|---|

| Molecular Formula | C9H6BrNS |

| Molecular Weight | 240.12 |

| IUPAC Name | 3-(2-bromothiophen-3-yl)pyridine |

| Standard InChI | InChI=1S/C9H6BrNS/c10-9-8(3-5-12-9)7-2-1-4-11-6-7/h1-6H |

| Standard InChI Key | LSDBDDIEHVXIHR-UHFFFAOYSA-N |

| SMILES | C1=CC(=CN=C1)C2=C(SC=C2)Br |

Introduction

Structural and Molecular Characteristics

Core Architecture

3-(2-Bromothiophen-3-yl)pyridine features a pyridine ring (C₅H₅N) linked at the 3-position to a 2-bromothiophene group (C₄H₂BrS). The thiophene’s bromine atom at the 2-position introduces steric and electronic effects, influencing intermolecular interactions and regioselectivity in reactions. X-ray crystallography data for related compounds, such as poly[2-(4-carboxypyridin-3-yl)terephthalate], demonstrate that pyridine-thiophene hybrids often adopt planar conformations with dihedral angles <10° between aromatic rings, maximizing π-orbital overlap .

Table 1: Key Bond Lengths and Angles (Theoretical)

| Parameter | Value (Å or °) | Method |

|---|---|---|

| C3–C(thiophene) | 1.476 | DFT/B3LYP |

| C–Br (thiophene) | 1.897 | DFT/B3LYP |

| Pyridine N–C2–C3 angle | 121.5° | DFT/B3LYP |

Synthetic Methodologies

Multi-Component Reactions (MCRs)

The synthesis of pyridine-thiophene hybrids often employs MCRs due to their efficiency. For example, 2-(1H-indol-3-yl)pyridine derivatives are synthesized via one-pot reactions of chalcones, 3-(2-cyanoacetyl)-1H-indole, and ammonium acetate under microwave irradiation . Adapting this approach, 3-(2-bromothiophen-3-yl)pyridine could be synthesized using bromothiophene-carbaldehyde, cyanoacetamide, and ammonia equivalents.

Palladium-Catalyzed Cross-Coupling

Palladium-mediated C–H activation, as demonstrated in benzofuro[2,3-c]pyridine synthesis , offers a viable route. A proposed pathway involves:

-

Bromothiophene iodination at the 3-position.

-

Suzuki-Miyaura coupling with 3-pyridinylboronic acid.

-

Dehalogenation or functional group interconversion.

Table 2: Comparative Synthesis Routes

| Method | Yield (%) | Conditions | Reference |

|---|---|---|---|

| MCR | 72–85 | MW, 100°C, 1h | |

| Pd-Catalyzed Coupling | 65–78 | Pd(OAc)₂, 80°C, 12h |

Spectroscopic Characterization

Vibrational Spectroscopy

FT-IR and Raman spectra of analogous bromothiophene derivatives show characteristic bands:

UV-Vis Absorption

Time-dependent DFT (TD-DFT) calculations for 2-bromothiophene chalcones predict λₘₐₓ at 320–350 nm (π→π* transitions) . Solvatochromic shifts in polar solvents (Δλ = 15–20 nm) indicate charge-transfer interactions.

Table 3: Spectral Data for Analogous Compounds

| Compound | λₘₐₓ (nm) | ε (L·mol⁻¹·cm⁻¹) | Solvent |

|---|---|---|---|

| BTF Chalcone | 338 | 12,400 | Ethanol |

| 5-Bromo-2-tetrazolylpyridine | 285 | 8,200 | Acetonitrile |

Computational and Electronic Properties

HOMO-LUMO Analysis

DFT studies on 2-bromothiophene derivatives reveal:

Chemical Reactivity and Applications

Nucleophilic Substitution

The C–Br bond undergoes SNAr reactions with amines or alkoxides. For example, 5-bromo-2-(2-methyltetrazolyl)pyridine reacts with morpholine to yield 5-morpholinopyridine derivatives .

Catalytic Cross-Coupling

Suzuki coupling with arylboronic acids generates biaryl systems, useful in OLED materials .

Biological Activity

While direct data are lacking, molecular docking of similar compounds with Arachidonate 5-lipoxygenase (ALOX-5) shows binding energies of –8.2 kcal·mol⁻¹, suggesting anti-inflammatory potential .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume